molecular formula C5H11ClN2O2 B12541083 3-Chloro-N-hydroxy-L-valinamide CAS No. 820253-41-6

3-Chloro-N-hydroxy-L-valinamide

Katalognummer: B12541083
CAS-Nummer: 820253-41-6
Molekulargewicht: 166.60 g/mol
InChI-Schlüssel: YRHZKHPZLRTSSM-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-N-hydroxy-L-valinamide is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a chlorine atom, a hydroxyl group, and an amide group attached to the valine amino acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-hydroxy-L-valinamide typically involves the chlorination of N-hydroxy-L-valinamide. One common method includes the reaction of N-hydroxy-L-valinamide with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-hydroxy-L-valinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-hydroxy-L-valinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-hydroxy-L-valinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in binding to active sites, leading to inhibition or modulation of enzymatic activity. The compound may also interfere with cellular pathways, affecting cell signaling and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-L-valine: Similar structure but lacks the hydroxyl group.

    N-Hydroxy-L-valinamide: Similar structure but lacks the chlorine atom.

    3-Chloro-N-hydroxy-L-alaninamide: Similar structure but with alanine instead of valine.

Uniqueness

3-Chloro-N-hydroxy-L-valinamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

820253-41-6

Molekularformel

C5H11ClN2O2

Molekulargewicht

166.60 g/mol

IUPAC-Name

(2R)-2-amino-3-chloro-N-hydroxy-3-methylbutanamide

InChI

InChI=1S/C5H11ClN2O2/c1-5(2,6)3(7)4(9)8-10/h3,10H,7H2,1-2H3,(H,8,9)/t3-/m1/s1

InChI-Schlüssel

YRHZKHPZLRTSSM-GSVOUGTGSA-N

Isomerische SMILES

CC(C)([C@@H](C(=O)NO)N)Cl

Kanonische SMILES

CC(C)(C(C(=O)NO)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.